2-Ethynyl-1,4-dimethylbenzene
Description
Overview of Terminal Arylacetylenes as Versatile Synthetic Precursors
Terminal arylacetylenes, which possess a hydrogen atom on the terminal carbon of the alkyne, are particularly important as versatile synthetic intermediates. magtech.com.cn Their reactivity allows for a variety of chemical transformations, making them key precursors for the construction of more complex molecules. magtech.com.cnbeilstein-journals.org These compounds are widely used in the synthesis of conjugated oligo- or polyarylacetylenes, which have applications in the development of photoelectric devices such as organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and organic photovoltaic cells (OPVCs). beilstein-journals.org
The synthetic utility of terminal arylacetylenes is demonstrated through their participation in various coupling reactions. The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone method for forming carbon-carbon bonds. researchgate.netresearchgate.net This reaction and others like it have been instrumental in the synthesis of a diverse range of organic molecules. mdpi.com Furthermore, terminal arylacetylenes can be synthesized through several methods, including the reaction of vinyl bromides, aryl halides, or aromatic aldehydes with appropriate reagents. magtech.com.cn
Contextualization of 2-Ethynyl-1,4-dimethylbenzene within the Ethynyl-Aromatic Compound Class
This compound, also known as 1-ethynyl-2,4-dimethylbenzene, is a specific member of the terminal arylacetylene family. cymitquimica.com Its structure consists of a benzene (B151609) ring substituted with an ethynyl (B1212043) group at position 2 and methyl groups at positions 1 and 4. The presence of the dimethyl substitutions on the benzene ring influences its physical properties, such as its hydrophobic character. cymitquimica.com
This compound serves as a valuable research chemical and building block in organic synthesis. scbt.com Its applications are anticipated in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. cymitquimica.com The reactivity of the terminal alkyne group in this compound allows it to undergo reactions typical of this class of compounds, such as dimerization. For instance, the head-to-head dimerization of electron-rich and hindered terminal aryl alkynes like this compound has been shown to produce (E)-1,4-enynes. rsc.org
Below is a table summarizing some of the key chemical and physical properties of this compound:
| Property | Value |
| Molecular Formula | C₁₀H₁₀ nih.gov |
| Molecular Weight | 130.19 g/mol scbt.comnih.gov |
| CAS Number | 74331-70-7 sigmaaldrich.comsigmaaldrich.com |
| Boiling Point | 193-194 °C sigmaaldrich.comsigmaaldrich.com |
| Density | 0.914 g/mL at 25 °C sigmaaldrich.comsigmaaldrich.com |
| Refractive Index | n20/D 1.5410 sigmaaldrich.comsigmaaldrich.com |
Historical Development and Evolution of Research Perspectives on Arylalkynes
The study of arylalkynes has a rich history, evolving significantly with the development of new synthetic methodologies and a deeper understanding of their chemical reactivity. Initially, the synthesis of terminal arylacetylenes involved multi-step procedures that often resulted in poor to moderate yields. researchgate.net
A major breakthrough in arylalkyne chemistry was the advent of transition metal-catalyzed cross-coupling reactions, particularly the Sonogashira reaction. researchgate.netresearchgate.net This palladium-catalyzed method provided a highly efficient and versatile route for the formation of carbon-carbon bonds between terminal alkynes and aryl halides. researchgate.net Over the years, research has focused on improving these catalytic systems, including the development of heterogeneous catalysts to simplify catalyst recovery and reduce product contamination. researchgate.net
More recently, research has expanded to explore the use of other transition metals, such as gold and copper, to catalyze novel transformations of arylalkynes. researchgate.netencyclopedia.pub Gold(I)-catalyzed cyclization reactions of arylalkynes have emerged as a mild and versatile approach for constructing various carbocyclic and heterocyclic systems. encyclopedia.pub The development of metal-free catalytic systems, such as those using B(C₆F₅)₃, for reactions like the hydroarylation of arylalkynes, represents another significant advancement in the field. bohrium.com The focus has also shifted towards developing more sustainable and environmentally friendly synthetic methods. researchgate.net The evolution of research perspectives reflects a continuous drive towards greater efficiency, selectivity, and broader applicability of arylalkyne chemistry in various scientific disciplines.
Structure
3D Structure
Properties
IUPAC Name |
2-ethynyl-1,4-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10/c1-4-10-7-8(2)5-6-9(10)3/h1,5-7H,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUIVBVNLZPXCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90571294 | |
| Record name | 2-Ethynyl-1,4-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74331-70-7 | |
| Record name | 2-Ethynyl-1,4-dimethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74331-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethynyl-1,4-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Ethynyl-1,4-dimethylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Ethynyl 1,4 Dimethylbenzene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise molecular structure of 2-ethynyl-1,4-dimethylbenzene, providing detailed information about the hydrogen and carbon environments within the molecule.
Proton (¹H) NMR for Structural Connectivity and Isomeric Purity
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic, methyl, and acetylenic protons. The integration of these signals confirms the relative number of protons in each environment, while their chemical shifts and coupling patterns reveal their connectivity.
Due to the substitution pattern on the benzene (B151609) ring, the three aromatic protons are chemically non-equivalent and are expected to appear as distinct multiplets in the aromatic region (typically δ 7.0-7.5 ppm). The two methyl groups, being in different positions relative to the ethynyl (B1212043) group, will also have slightly different chemical environments and are predicted to resonate as sharp singlets in the alkyl region (around δ 2.2-2.5 ppm). The acetylenic proton is highly characteristic and should appear as a sharp singlet further upfield (around δ 3.0 ppm), a result of the magnetic anisotropy of the triple bond.
The precise chemical shifts and coupling constants are crucial for confirming the 1,2,4-trisubstitution pattern and ensuring isomeric purity. For comparison, the aromatic protons in the parent compound, 1,4-dimethylbenzene (p-xylene), appear as a singlet at approximately 7.06 ppm due to the molecule's symmetry, while the six methyl protons give a single peak at about 2.31 ppm. bmrb.io The introduction of the ethynyl group breaks this symmetry, leading to a more complex aromatic region in the spectrum of this compound.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Acetylenic H | ~3.0 | Singlet |
| Aromatic H | ~7.0 - 7.5 | Multiplets |
| Methyl H (C1) | ~2.3 - 2.5 | Singlet |
| Methyl H (C4) | ~2.2 - 2.4 | Singlet |
Note: These are estimated values. Actual experimental values may vary based on solvent and other experimental conditions.
Carbon-13 (¹³C) NMR for Carbon Framework Analysis
The ¹³C NMR spectrum provides a definitive map of the carbon skeleton of this compound. Ten distinct signals are expected, corresponding to the ten carbon atoms in the molecule.
The two sp-hybridized carbons of the ethynyl group will resonate in a characteristic region of the spectrum, typically between δ 80 and 90 ppm. The six aromatic carbons will appear in the downfield region (δ 120-140 ppm), with the substituted carbons (C1, C2, and C4) showing distinct chemical shifts from the unsubstituted ones. The two methyl carbons will be observed in the upfield alkyl region (δ 20-25 ppm).
For the related compound 1,4-dimethylbenzene, the symmetry results in only three carbon signals: one for the two equivalent methyl carbons (δ 20.96 ppm), one for the four equivalent aromatic CH carbons (δ 128.90 ppm), and one for the two equivalent quaternary aromatic carbons (δ 134.67 ppm). bmrb.io The introduction of the ethynyl group in this compound removes this symmetry, resulting in a more complex spectrum with distinct signals for each carbon atom, thereby allowing for a complete analysis of the carbon framework.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Acetylenic Carbons (C≡C) | 80 - 90 |
| Aromatic Carbons (C-H) | 125 - 135 |
| Aromatic Carbons (C-substituted) | 120 - 140 |
| Methyl Carbons (CH₃) | 20 - 25 |
Note: These are estimated ranges. Actual experimental values may vary.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment
To unambiguously assign all proton and carbon signals, advanced 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent aromatic protons, helping to establish their relative positions on the ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the direct assignment of the carbon signals for the aromatic CH groups and the methyl groups based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly valuable for identifying quaternary carbons (those without attached protons), such as the substituted aromatic carbons and the internal acetylenic carbon. For instance, correlations would be expected from the methyl protons to the adjacent aromatic carbons and from the acetylenic proton to the aromatic carbon it is attached to (C2) and the neighboring carbon (C1).
Together, these 2D NMR techniques provide a comprehensive and unambiguous assignment of all ¹H and ¹³C signals, confirming the complete structural connectivity of this compound.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the key functional groups present in this compound and providing a unique molecular fingerprint.
The IR and Raman spectra of this compound are characterized by several key vibrational modes:
≡C-H Stretch: A sharp and characteristic absorption in the IR spectrum is expected around 3300 cm⁻¹, corresponding to the stretching vibration of the acetylenic C-H bond. This is a definitive indicator of a terminal alkyne.
C≡C Stretch: The carbon-carbon triple bond stretch typically appears as a weak to medium intensity band in the IR spectrum around 2100-2140 cm⁻¹. In the Raman spectrum, this vibration often gives a strong, sharp signal, making Raman spectroscopy particularly useful for identifying the alkyne functionality.
Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the benzene ring are observed in the region of 3000-3100 cm⁻¹.
Aliphatic C-H Stretch: The C-H stretching modes of the two methyl groups are expected in the 2850-3000 cm⁻¹ region.
C=C Aromatic Ring Stretches: Vibrations corresponding to the stretching of the carbon-carbon bonds within the aromatic ring typically appear as a series of bands in the 1450-1600 cm⁻¹ region.
C-H Bending Vibrations: Out-of-plane bending vibrations of the aromatic C-H bonds give rise to strong absorptions in the fingerprint region (650-900 cm⁻¹), and their specific positions can provide information about the substitution pattern of the benzene ring.
Table 3: Key Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Intensity |
|---|---|---|---|
| Acetylenic C-H Stretch | ~3300 | IR | Sharp, Medium |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman | Strong |
| C≡C Stretch | 2100 - 2140 | IR, Raman | Weak (IR), Strong (Raman) |
| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman | Medium to Strong |
| Aromatic C-H Bend (out-of-plane) | 650 - 900 | IR | Strong |
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions and Photophysical Behavior
UV-Visible (UV-Vis) absorption and fluorescence emission spectroscopy are used to investigate the electronic transitions and photophysical properties of this compound. The π-conjugated system, comprising the benzene ring and the ethynyl group, is responsible for its electronic absorption characteristics.
The UV-Vis absorption spectrum is expected to show characteristic bands corresponding to π → π* transitions. For substituted benzenes, these typically include a strong absorption band (the E-band) below 200 nm and a weaker, more structured band (the B-band) at longer wavelengths, often around 250-280 nm. The ethynyl substituent, being a chromophore, will influence the position and intensity of these absorption bands compared to the parent 1,4-dimethylbenzene.
While many simple aromatic hydrocarbons exhibit fluorescence, the emission properties of this compound would depend on factors such as structural rigidity and the efficiency of non-radiative decay pathways. If fluorescent, the emission spectrum would be expected at a longer wavelength than the absorption maximum (a phenomenon known as the Stokes shift), providing further insight into its electronic structure and excited state behavior.
Mass Spectrometry Techniques for Molecular Formula Validation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.
For this compound (C₁₀H₁₀), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion ([M]⁺), confirming its elemental formula. The calculated exact mass is 130.07825 g/mol . nih.gov
Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule, producing a characteristic pattern of fragment ions. The most intense peak in the spectrum is the molecular ion peak at m/z = 130. A prominent fragmentation pathway for alkylbenzenes is the loss of a methyl group (CH₃•) via benzylic cleavage, which would result in a fragment ion at m/z = 115 ([M-15]⁺). This fragment can be stabilized by rearrangement to a tropylium-like ion. Further fragmentation might involve the loss of acetylene (B1199291) (C₂H₂) from the molecular ion or subsequent fragments, which is a common fragmentation pathway for compounds containing a triple bond.
Analysis of this fragmentation pattern provides corroborating evidence for the proposed structure of this compound.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (Predicted) | Description |
|---|---|---|
| [C₁₀H₁₀]⁺• | 130 | Molecular Ion |
| [C₉H₇]⁺ | 115 | Loss of a methyl radical (•CH₃) |
| [C₈H₈]⁺• | 104 | Loss of acetylene (C₂H₂) |
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
The molecular structure of this compound is characterized by a planar phenyl ring substituted with two methyl groups and a linear ethynyl group. In the crystalline lattice, molecules are expected to arrange in a manner that maximizes packing efficiency through various intermolecular forces. The dominant interactions are predicted to be π–π stacking between the aromatic rings and C–H···π interactions involving the methyl and ethynyl hydrogens with the π-system of neighboring molecules.
The crystal packing of aryl alkynes is often influenced by the substitution pattern on the phenyl ring. For instance, the introduction of methoxy (B1213986) groups in 1,4-bis[(2,6-dimethoxyphenyl)ethynyl]benzene has been shown to result in a zigzag molecular network stabilized by π–π stacking and C—H⋯π interactions. nih.gov The interplanar and centroid–centroid distances between the benzene rings in this derivative are 3.50(1) Å and 3.57(1) Å, respectively, indicating significant π-stacking. nih.gov Similarly, C—H⋯π interactions have been observed with distances around 2.75 Å. nih.gov
A representative data table for a related diarylalkyne derivative, 1,2-bis((4-methoxyphenyl)ethynyl)benzene, is presented below to illustrate the type of information obtained from a single-crystal X-ray diffraction study. researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₄H₁₈O₂ |
| Crystal System | Orthorhombic |
| Space Group | Ccc2 |
| a (Å) | 9.7401(14) |
| b (Å) | 34.509(5) |
| c (Å) | 21.970(3) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 7384.7(19) |
| Z | 16 |
| Temperature (K) | 298(2) |
Data for 1,2-bis((4-methoxyphenyl)ethynyl)benzene as a representative example. researchgate.net
The study of such crystal structures provides fundamental knowledge for crystal engineering, enabling the design of materials with desired solid-state properties by controlling intermolecular interactions.
Advanced Analytical Tools for In-Situ Mechanistic Studies
The elucidation of reaction mechanisms is fundamental to optimizing reaction conditions, improving yields, and developing novel synthetic methodologies. For reactions involving this compound, such as Sonogashira coupling, polymerization, or cycloadditions, advanced in-situ analytical tools are indispensable for monitoring reaction progress and identifying transient intermediates. Techniques like Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, when applied in real-time, provide a dynamic picture of the chemical transformations as they occur.
In-situ FTIR spectroscopy is particularly powerful for tracking the consumption of reactants and the formation of products by monitoring the characteristic vibrational frequencies of functional groups. researchgate.net For instance, in the polymerization of an alkyne-functionalized monomer, the disappearance of the alkyne C≡C stretching vibration (typically around 2100-2260 cm⁻¹) and the appearance of new bands corresponding to the polymer backbone can be quantitatively monitored over time to determine reaction kinetics. researchgate.net
The following table provides representative data from a hypothetical in-situ FTIR study of the polymerization of an alkyne, illustrating how the change in a characteristic infrared band can be used to follow the reaction kinetics.
| Time (minutes) | Absorbance of Alkyne C≡C Stretch (arbitrary units) | Monomer Conversion (%) |
|---|---|---|
| 0 | 1.00 | 0 |
| 10 | 0.85 | 15 |
| 20 | 0.70 | 30 |
| 30 | 0.55 | 45 |
| 40 | 0.40 | 60 |
| 50 | 0.25 | 75 |
| 60 | 0.10 | 90 |
Similarly, in-situ Raman spectroscopy can be employed to monitor changes in polarizability of bonds, which is particularly useful for symmetric vibrations like the C≡C stretch in non-polar environments. For mechanistic studies of cross-coupling reactions like the Sonogashira coupling, in-situ NMR spectroscopy can provide detailed structural information on intermediates and byproducts, offering a comprehensive understanding of the catalytic cycle. The combination of these in-situ techniques with kinetic modeling allows for the determination of reaction orders, activation energies, and the proposal of detailed reaction mechanisms.
Computational Chemistry and Theoretical Studies of 2 Ethynyl 1,4 Dimethylbenzene
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to modern chemistry, providing a theoretical framework for determining the electronic structure and equilibrium geometry of molecules. These calculations solve the Schrödinger equation, or approximations of it, to yield information about electron distribution, molecular orbital energies, and geometric parameters such as bond lengths and angles.
A detailed investigation of 2-ethynyl-1,4-dimethylbenzene using quantum chemical methods would precisely define its three-dimensional structure and the spatial arrangement of its electrons. However, no dedicated studies reporting on the electronic structure or optimized molecular geometry of this compound were found in a thorough literature search.
Density Functional Theory (DFT) for Ground State Properties and Energetics
Density Functional Theory (DFT) is a widely used class of quantum chemical methods that calculates the electronic structure of atoms, molecules, and solids. It is particularly effective for determining ground-state properties, such as total energies, electron density distribution, and thermodynamic stability.
For this compound, DFT calculations could provide valuable data on its stability, dipole moment, and other electronic properties. While specific research articles on this topic are absent, automated computational property predictions are available in databases like PubChem.
| Property | Value |
|---|---|
| Molecular Weight | 130.19 g/mol |
| Exact Mass | 130.078250319 Da |
| XLogP3 | 2.9 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 0 |
| Rotatable Bond Count | 1 |
| Topological Polar Surface Area | 0 Ų |
Note: The data in this table is derived from automated computational predictions available in the PubChem database and has not been experimentally validated. nih.gov
Ab Initio Methods for High-Level Electronic Structure Characterization
Ab initio methods are a group of computational chemistry techniques based directly on theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate descriptions of electronic structure, though they are often computationally intensive. A review of the scientific literature indicates that no studies utilizing high-level ab initio methods for the electronic structure characterization of this compound have been published.
Reaction Mechanism Elucidation via Transition State Theory and Potential Energy Surface (PES) Mapping
Understanding how a chemical reaction proceeds is crucial for controlling its outcome. Transition State Theory (TST) provides a framework for calculating the rates of elementary reactions by examining the properties of the transition state, which is the highest energy point along the reaction coordinate. wikipedia.org Mapping the Potential Energy Surface (PES) helps to identify the lowest energy path from reactants to products, including any intermediates and transition states. To date, no research has been published that elucidates the reaction mechanisms of this compound using TST or PES mapping.
Molecular Dynamics Simulations for Conformational Landscape Analysis
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. By simulating the movements of atoms and molecules over time, MD can provide insights into the conformational landscape, which describes the different shapes a molecule can adopt and their relative energies. For a molecule with a rotatable bond like this compound, MD could reveal preferred orientations of the ethynyl (B1212043) group relative to the dimethylbenzene ring. However, there are no published studies that have performed molecular dynamics simulations to analyze the conformational landscape of this compound.
Advanced Applications in Materials Science and Supramolecular Chemistry
Incorporation into Polymeric Architectures
The presence of the ethynyl (B1212043) group in 2-Ethynyl-1,4-dimethylbenzene allows for its integration into various polymer structures, imparting unique electronic and physical properties. This section delves into the synthesis of conjugated polymers, explores different polymerization pathways, and discusses its potential role as a monomer in controlled polymerization techniques.
Synthesis of Conjugated Polymers via Ethynyl Linkages
Conjugated polymers, characterized by alternating single and multiple bonds along the polymer backbone, are renowned for their electronic and optical properties. The ethynyl linkage (–C≡C–) is a key structural motif in the synthesis of these materials, offering rigidity and facilitating π-electron delocalization. While direct polymerization of this compound into long-chain conjugated polymers is not extensively documented, analogous diethynylarene monomers are commonly employed in such syntheses.
One prominent method for forming polymers with ethynyl linkages is through coupling reactions, such as Sonogashira, Glaser, or Hay coupling. These reactions enable the formation of poly(p-phenyleneethynylene) (PPE) and related structures. For instance, polymers containing large, soluble diethynyl iptycenes have been synthesized to create solution-processable PPEs that are highly emissive in thin films nih.govmit.edu. The rigid iptycene scaffold prevents intermolecular interactions that can lead to quenching of fluorescence nih.govmit.edu. It can be inferred that this compound, with its dimethyl-substituted phenyl ring, could be utilized in similar polymerization schemes to produce soluble and processable conjugated polymers with tailored electronic properties. The methyl groups would enhance solubility and could influence the polymer's morphology and solid-state packing.
A general representation of a polymerization reaction involving a diethynylarene is shown below:
In this schematic reaction, "Ar" and "Ar'" represent aromatic units. If a diethynyl derivative of 1,4-dimethylbenzene were used, it would be incorporated into the polymer backbone.
Exploration of Polymerization Pathways (e.g., Polycyclotrimerization)
Polycyclotrimerization is a powerful polymerization technique that involves the cyclotrimerization of monomers containing two or more ethynyl groups to form a highly cross-linked, thermally stable polymer network. This process typically yields hyperbranched polyarylenes with excellent thermal stability and, in some cases, interesting photoluminescent properties.
The polycyclotrimerization of various aromatic diynes has been successfully achieved using catalysts such as TaBr₅-Ph₄Sn and CpCo(CO)₂-hν, resulting in soluble hyperbranched polyarylenes with high molecular weights fao.org. While the specific polycyclotrimerization of this compound is not detailed in available literature, the general mechanism suggests its potential as a monomer in such reactions. The reaction of diethynylarenes, such as diethynylbenzene (DEB), can lead to the formation of branched and/or insoluble polymers nih.gov. The process involves the formation of 1,3,5- and 1,2,4-substituted phenylene fragments nih.gov.
The proposed mechanism for the polycyclotrimerization of a diethynylarene is depicted in the following table:
| Step | Description |
| Initiation | A catalyst activates the ethynyl groups of the monomer. |
| Propagation | Three ethynyl groups from different monomer units coordinate to a metal center and undergo cyclization to form a benzene (B151609) ring, which acts as a cross-linking point. |
| Chain Growth | The process continues, leading to the formation of a hyperbranched or cross-linked network. |
Given the reactivity of its ethynyl group, this compound could theoretically participate in polycyclotrimerization reactions, potentially with a co-monomer, to yield thermally robust, hyperbranched polymers. The dimethyl substitution would likely influence the solubility and processing characteristics of the resulting polymer.
Role as a Monomer in Controlled Polymerization Techniques (e.g., RAFT, ATRP)
Controlled/living radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), offer precise control over polymer molecular weight, architecture, and functionality. These methods are widely used for a variety of monomers, including styrenes, acrylates, and acrylamides wikipedia.orgwikipedia.org.
The application of RAFT and ATRP to monomers containing ethynyl groups is not as common, potentially due to the reactivity of the alkyne functionality under radical conditions, which could lead to side reactions and loss of control. However, the versatility of these techniques is continually expanding.
RAFT Polymerization: This technique utilizes a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization via a reversible chain-transfer process wikipedia.org. It is compatible with a wide range of monomers and solvents wikipedia.orgnih.gov. While direct RAFT polymerization of this compound has not been reported, the possibility of its use, perhaps under specific conditions or with protection of the ethynyl group, cannot be entirely ruled out.
ATRP: ATRP employs a transition metal catalyst to reversibly activate and deactivate dormant polymer chains, allowing for controlled polymer growth wikipedia.orgcmu.edu. Like RAFT, ATRP is tolerant to many functional groups wikipedia.org. The direct ATRP of ethynyl-containing monomers is not a standard procedure, but modifications of the technique or the monomer could potentially enable such a polymerization.
The potential for this compound to act as a monomer in these controlled polymerization techniques remains an area for future research. Success in this area would open up new avenues for the synthesis of well-defined polymers with novel architectures and functionalities.
Utilization in Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)
Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of crystalline porous materials with high surface areas and tunable pore sizes. Their ordered structures make them promising for applications in gas storage, separation, and catalysis. The geometry and functionality of the organic linkers used in their synthesis are crucial in determining the final properties of the framework.
While there are no specific reports on the use of this compound as a primary building block for COFs and MOFs, ethynyl-functionalized linkers are of growing interest in this field alfa-chemistry.com. The rigid and linear nature of the ethynyl group can be exploited to construct frameworks with well-defined pore structures. Furthermore, xylene isomers are important industrial targets for separation, and frameworks designed for this purpose are of significant interest nih.govresearchgate.netresearchgate.netrsc.org.
For instance, microporous 3D COFs have been designed for the liquid chromatographic separation of xylene isomers and ethylbenzene nih.govresearchgate.net. These COFs, based on salen and Zn(salen) units, exhibit high affinity for o-xylene, enabling its selective separation nih.govresearchgate.net. This highlights the potential for incorporating xylene-based building blocks into framework structures to create materials with specific separation capabilities.
The synthesis of COFs and MOFs typically involves the reaction of multitopic organic linkers with themselves (for some COFs) or with metal nodes (for MOFs). A hypothetical incorporation of a derivative of this compound, for example, a di-functionalized version, could proceed as follows:
Given the interest in both ethynyl-functionalized linkers and frameworks for xylene separation, this compound represents a promising, yet unexplored, candidate for the design of novel COFs and MOFs.
Role in Supramolecular Assembly and Host-Guest Chemistry
Supramolecular chemistry focuses on the design and synthesis of complex chemical systems from smaller molecular components held together by non-covalent interactions. The aryl-ethynyl scaffold is a valuable component in supramolecular chemistry due to its rigidity and ability to direct the spatial arrangement of functional groups nih.gov.
The structure of this compound, with its combination of a rigid ethynyl rod and a hydrophobic dimethylphenyl group, makes it an intriguing candidate for use in supramolecular assembly and host-guest chemistry. The ethynyl group can participate in weak hydrogen bonding (C-H···π interactions), which can play a significant role in the formation of supramolecular structures researchgate.netscispace.comacs.org.
While direct examples of supramolecular assemblies based on this compound are scarce, related structures have been used to create complex architectures. For example, 1,3-bis(4-ethynyl-pyridyl) benzene ligands have been used as components of M12L24 spherical complexes that can be functionalized on their interior rsc.org. This demonstrates the utility of aryl-ethynyl units in constructing well-defined supramolecular scaffolds.
The hydrophobic nature of the dimethylbenzene moiety could drive the assembly of this compound-containing structures in aqueous media through hydrophobic interactions, a common strategy in the self-assembly of aromatic rod molecules nih.gov.
Design and Synthesis of Molecular Cages and Cavities
Molecular cages are discrete, three-dimensional molecules with an internal cavity capable of encapsulating guest molecules. The synthesis of these cages often relies on the principles of self-assembly, using either reversible or irreversible bond formation acs.org. The design of the building blocks is critical for the successful formation of a cage structure acs.org.
The rigid, linear geometry of the ethynyl group makes it a useful component in the construction of molecular cages. Although the direct use of this compound in the synthesis of molecular cages has not been reported, the general principles of cage design suggest its potential. For example, cyclotrimerization of ethynyl groups has been employed in the synthesis of highly strained carbon nanocages acs.org.
A general strategy for the synthesis of a molecular cage involves the reaction of complementary building blocks to form a closed structure. The incorporation of this compound or a derivative into such a scheme could lead to the formation of cages with cavities lined by hydrophobic dimethylphenyl groups, potentially suitable for the encapsulation of nonpolar guest molecules. The synthesis of molecular cages is a highly active area of research, and the exploration of new building blocks like this compound could lead to novel host-guest systems with unique properties and applications.
Halogen-Bonding Interactions in Supramolecular Architectures
Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the halogen bond donor) and a Lewis base (the halogen bond acceptor). This interaction has emerged as a powerful tool in crystal engineering for the rational design of supramolecular assemblies.
While the parent this compound does not possess a halogen atom to act as a donor, its derivatives, particularly halogenated versions, are excellent candidates for constructing intricate supramolecular networks. For instance, studies on derivatives like 2,5-diiodo-1,4-dimethylbenzene reveal the profound influence of halogen bonds on crystal packing. researchgate.netdntb.gov.ua In these systems, the iodine atoms act as effective halogen bond donors, forming robust I···O, I···Br, and I···I interactions that dictate the solid-state architecture. dntb.gov.ua
Furthermore, the ethynyl group in this compound can itself serve as a halogen bond acceptor. The π-electron cloud of the carbon-carbon triple bond represents a region of high electron density, capable of interacting with an electrophilic halogen atom. This interaction, though generally weaker than those involving nitrogen or oxygen acceptors, is significant in guiding the assembly of molecules in the solid state. The directionality and tunability of halogen bonds allow for the creation of diverse architectures, from simple one-dimensional chains to complex three-dimensional networks. bohrium.comresearchgate.netscribd.combirmingham.ac.uknih.gov The strength of these bonds increases in the order of Cl < Br < I, providing a predictable way to modulate the interaction strength within a crystal lattice. bohrium.com
The interplay between halogen bond donors (e.g., polyhalogenated aromatic compounds) and acceptors like the ethynyl moiety on this compound can be exploited to construct co-crystals with tailored topologies and properties. This strategy is central to the development of new materials with applications in areas such as organic electronics and nonlinear optics.
| Interaction Type | Donor Example | Acceptor Moiety on Derivative | Typical Interaction Strength |
| Halogen-Halogen | 2,5-Diiodo-1,4-dimethylbenzene | Iodine | Moderate |
| Halogen-Oxygen | 2,5-Diiodo-1,4-dimethylbenzene | Carbonyl/Ether | Strong |
| Halogen-π (Ethynyl) | 1,4-Diiodotetrafluorobenzene | C≡C bond of this compound | Weak to Moderate |
Development of Novel 2D Materials (e.g., Graphdiyne Analogues)
Graphdiyne (GDY) is a two-dimensional carbon allotrope characterized by a structure composed of sp²-hybridized benzene rings linked by sp-hybridized butadiyne (diacetylenic) units. rsc.org This unique arrangement results in a porous, highly π-conjugated network with fascinating electronic and optical properties. The synthesis of graphdiyne and its analogues typically employs a bottom-up approach, utilizing the homo-coupling of terminal alkyne precursors on a catalytic surface. rsc.orgrsc.org
Substituted diethynylbenzene derivatives are key monomers in the creation of functionalized graphdiyne analogues. The presence of substituents on the aromatic ring allows for the tuning of the resulting 2D material's properties. This compound, and more specifically its di-ethynylated counterpart (1,4-diethynyl-2,5-dimethylbenzene), serves as an ideal precursor for a methyl-substituted graphdiyne.
The synthesis would involve a cross-coupling reaction, often catalyzed by copper, on a suitable substrate. rsc.org The methyl groups originating from the this compound precursor would be incorporated directly into the graphdiyne lattice. This functionalization can significantly impact the material's properties:
Electronic Properties: The electron-donating nature of the methyl groups can modulate the bandgap and charge carrier mobility of the graphdiyne sheet.
Solubility and Processability: The presence of alkyl groups can enhance the dispersibility of the 2D material in organic solvents, facilitating its processing and integration into devices.
Interlayer Spacing: The steric bulk of the methyl groups can influence the stacking behavior of the graphdiyne layers, potentially increasing the interlayer distance and altering its bulk properties.
Research into such substituted graphyne analogues, including methyl-substituted variants, has shown that this bottom-up strategy is highly versatile for creating a new family of 2D materials with tailored functionalities for applications in catalysis, electronics, and energy storage. researchgate.net
| Precursor Monomer | Resulting 2D Material | Potential Property Modification |
| Hexaethynylbenzene | Graphdiyne (GDY) | N/A (unsubstituted) |
| 1,4-Diethynyl-2,5-dimethylbenzene | Methyl-substituted Graphdiyne | Increased solubility, modified bandgap |
| 1,4-Diethynyl-2,5-difluorobenzene | Fluorine-substituted Graphdiyne | Altered electronic properties (electron-withdrawing) |
Functionalization of Surfaces and Nanomaterials with Ethynyl-Aryl Moieties
The ethynyl-aryl moiety is a powerful functional group for the covalent modification of a wide range of surfaces, including metals, semiconductors, and carbon nanomaterials. The terminal alkyne of this compound provides a versatile handle for attachment through several well-established chemical routes.
Self-Assembled Monolayers (SAMs): Terminal alkynes can form ordered, self-assembled monolayers (SAMs) on various substrates. For instance, on hydrogen-terminated silicon surfaces (Si-H), a hydrosilylation reaction can be initiated thermally or photochemically to form a stable silicon-carbon bond, anchoring the this compound molecule to the surface. On gold surfaces, while thiol-gold chemistry is more common, direct chemisorption of alkynes can also occur, leading to the formation of robust SAMs. These monolayers can fundamentally alter the surface properties of the substrate, such as its wettability, chemical reactivity, and electronic characteristics.
"Click" Chemistry: The ethynyl group is one of the key components of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click" chemistry. Surfaces and nanomaterials (e.g., nanoparticles, carbon nanotubes) can first be functionalized with azide groups. Subsequently, this compound can be "clicked" onto the surface, forming a stable triazole linkage. This method is highly efficient and orthogonal to many other functional groups, allowing for the precise and modular decoration of material surfaces.
Surface-Initiated Polymerization: The ethynyl group can also participate in polymerization reactions. For example, oxidative coupling (as seen in Glaser or Hay coupling) can be used to polymerize ethynyl-aryl molecules like this compound on a surface, leading to the formation of a thin film of poly(phenylene butadiynylene). iastate.edunih.gov These conjugated polymer films have potential applications in organic electronics and sensor technologies.
The dimethyl-substituted aromatic ring of this compound provides additional functionality. The methyl groups can influence the packing density of the molecules on the surface and modify the local chemical environment, which can be advantageous for applications requiring specific interfacial properties.
| Surface/Nanomaterial | Functionalization Method | Resulting Structure | Potential Application |
| Silicon (Si-H) | Hydrosilylation | Covalently bound monolayer | Passivation, dielectric layers |
| Gold (Au) | Chemisorption / Click Chemistry | Self-assembled monolayer | Corrosion protection, biosensors |
| Carbon Nanotubes | Click Chemistry / Radical Addition | Covalently attached molecules | Enhanced dispersion, composite materials |
| Mesoporous Silica | Oxidative Polymerization | Polymer within pores | Nanowires, catalysis |
Future Research Directions and Potential Avenues
Exploration of Asymmetric Catalysis with 2-Ethynyl-1,4-dimethylbenzene
The development of novel chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds crucial in pharmaceuticals and materials science. nih.govorganic-chemistry.org this compound offers a unique scaffold for the design of new chiral ligands. The ethynyl (B1212043) group serves as a versatile handle for introducing chirality and coordinating with metal centers.
Future research could focus on the synthesis of chiral phosphine, amine, or diene ligands derived from this compound. For instance, the ethynyl group can be readily functionalized through reactions such as hydrophosphination or addition of chiral amines to introduce phosphorus or nitrogen-based coordinating atoms. The dimethylbenzene backbone provides steric bulk, which can be crucial for creating an effective chiral pocket around a metal catalyst to control the stereoselectivity of a reaction. nih.govnih.gov
The synthesis of chiral polymers from achiral monomers is another promising area. mdpi.comresearchgate.net Helically chiral polymers can act as macromolecular ligands in asymmetric catalysis. The polymerization of this compound, potentially with chiral initiators or in the presence of chiral additives, could lead to the formation of helical poly(this compound) with a preferred screw-sense. These chiral macromolecular structures could then be explored as novel ligands for a range of asymmetric transformations.
Table 1: Potential Chiral Ligand Architectures from this compound
| Ligand Type | Synthetic Approach | Potential Catalytic Applications |
|---|---|---|
| Chiral Phosphine Ligands | Hydrophosphination of the ethynyl group with chiral secondary phosphines. | Asymmetric hydrogenation, cross-coupling reactions. |
| Chiral Amine Ligands | Addition of chiral amines to the ethynyl group. | Asymmetric addition reactions, Lewis base catalysis. |
| Chiral Diene Ligands | Cycloaddition reactions involving the ethynyl group and a chiral diene. | Rhodium-catalyzed asymmetric additions. nih.gov |
Development of New Synthetic Strategies for Scalable Production
The broader application of this compound and its derivatives hinges on the availability of efficient and scalable synthetic methods. Current laboratory-scale syntheses often rely on cross-coupling reactions, such as the Sonogashira coupling. organic-chemistry.orgresearchgate.netlibretexts.org Future research should focus on optimizing these reactions for large-scale production, addressing challenges such as catalyst loading, reaction times, and purification methods.
The development of continuous flow processes for the synthesis of this compound could offer significant advantages in terms of safety, efficiency, and scalability. acs.org Flow chemistry allows for precise control over reaction parameters, leading to higher yields and purities. Investigating heterogeneous catalysts for the Sonogashira coupling could also facilitate easier product separation and catalyst recycling, contributing to a more sustainable and cost-effective production process. nih.govtandfonline.com
Furthermore, exploring alternative synthetic routes that bypass the need for pre-functionalized starting materials could be a valuable research direction. For example, direct C-H activation and alkynylation of p-xylene (B151628) would be a more atom-economical approach.
Advanced Materials Development with Tunable Optical or Electronic Properties
Substituted polyacetylenes are a class of conjugated polymers with interesting optical and electronic properties. scispace.commdpi.com The polymerization of this compound can lead to the formation of poly(this compound), a material with potential applications in organic electronics. The dimethyl substitution on the phenyl ring can enhance the solubility and processability of the resulting polymer, which are often major challenges for conjugated polymers. nih.gov
The optical properties of poly(this compound) are expected to be tunable. The emission color of substituted polyacetylenes can be controlled by the nature of the substituents on the phenyl ring. scispace.com Polymers derived from this compound are anticipated to exhibit photoluminescence, and by analogy with other substituted polyacetylenes, could be candidates for blue or green light-emitting materials. researchgate.net
Future research should involve the synthesis and thorough characterization of poly(this compound) to understand its photophysical properties, such as absorption, emission, and quantum yield. The potential for these polymers to exhibit aggregation-induced emission (AIE) is another exciting avenue for exploration, as AIE materials have shown great promise in sensing and bio-imaging applications. mdpi.com The development of copolymers of this compound with other functional monomers could further expand the range of accessible optical and electronic properties. mdpi.com
Table 2: Predicted Optical and Electronic Properties of Poly(this compound)
| Property | Predicted Characteristic | Potential Application |
|---|---|---|
| Solubility | Good solubility in common organic solvents. | Solution-processable organic electronic devices. |
| Photoluminescence | Emission in the blue-green region of the visible spectrum. | Organic light-emitting diodes (OLEDs). |
| Aggregation-Induced Emission (AIE) | Potential for enhanced emission in the aggregated or solid state. | Solid-state lighting, chemical sensors, bio-imaging. |
| Electrical Conductivity | Semiconducting, with conductivity tunable through doping. | Organic field-effect transistors (OFETs), organic photovoltaics (OPVs). |
Integration into Responsive or Adaptive Chemical Systems
Stimuli-responsive polymers, which undergo significant changes in their properties in response to external stimuli such as pH, temperature, or light, are at the forefront of "smart" materials research. scispace.comchemrxiv.orgwikipedia.org Incorporating this compound into polymer architectures is a promising strategy for creating novel responsive materials.
For example, copolymers of this compound with monomers containing acidic or basic functional groups could lead to pH-responsive materials. rjptonline.orgacs.org At different pH values, the ionization of these groups would alter the polymer's conformation and solubility. Similarly, by copolymerizing with monomers like oligo(ethylene glycol) methacrylates, thermoresponsive polymers with a lower critical solution temperature (LCST) or upper critical solution temperature (UCST) could be developed. nih.govresearchgate.netacs.org
The rigid, conjugated backbone derived from the polymerization of this compound could impart unique responsive behaviors. For instance, the conformational changes in the polymer backbone in response to a stimulus could lead to a change in its optical properties, such as fluorescence, creating a sensory material. tuni.fi
Synergistic Approaches Combining Computational and Experimental Investigations
To accelerate the discovery and optimization of materials based on this compound, a synergistic approach combining computational modeling and experimental work is essential. researchgate.netwikipedia.org Computational methods, such as density functional theory (DFT), can be employed to predict the electronic and optical properties of both the monomer and its corresponding polymer. spp-online.orgmdpi.comresearchgate.net These theoretical calculations can guide the rational design of new materials with targeted properties.
For instance, computational studies can help in understanding the structure-property relationships of poly(this compound), such as how the substitution pattern affects the polymer's conformation, band gap, and emission characteristics. nih.gov This theoretical insight can then inform the experimental synthesis and characterization of the most promising candidates.
Experimental investigations will be crucial to validate the computational predictions and to fully characterize the properties of newly synthesized materials. Techniques such as gel permeation chromatography (GPC) for determining molecular weight, UV-Vis and fluorescence spectroscopy for optical properties, and cyclic voltammetry for electrochemical properties will be indispensable. mdpi.com The kinetics of polymerization can also be studied experimentally to optimize reaction conditions for producing polymers with desired molecular weights and narrow polydispersity. This iterative cycle of computational prediction and experimental validation will be a powerful tool for advancing the research on this compound.
Q & A
Q. What are the recommended synthetic routes for 2-Ethynyl-1,4-dimethylbenzene, and what are their critical reaction parameters?
A common method involves Sonogashira coupling between a halogenated precursor (e.g., 2-bromo-1,4-dimethylbenzene, CAS 95-72-7 ) and a terminal alkyne. Key parameters include:
- Catalyst system : Pd(PPh₃)₂Cl₂/CuI under inert atmosphere.
- Solvent : THF or DMF at 60–80°C for 12–24 hours.
- Purification : Column chromatography using silica gel with hexane/ethyl acetate (9:1) .
Alternative routes may use elimination reactions from vicinal dihalides, but Sonogashira coupling typically offers higher yields (~75–85%) .
Q. How can researchers characterize the purity and structural integrity of this compound?
Q. What safety protocols are essential when handling this compound?
- Storage : Sealed in dry, inert containers at room temperature (≤25°C) .
- Hazard mitigation : Use fume hoods for synthesis; wear flame-resistant lab coats (classified as flammable liquid , UN 1993) .
- Waste disposal : Collect in approved containers for halogenated organics and incinerate at >1000°C .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its potential in molecular electronics?
The ethynyl group introduces π-conjugation between aromatic rings, enhancing electron delocalization. This property is critical for:
- Conductive polymers : Acts as a monomer in poly(arylene ethynylene)s for organic semiconductors.
- Optoelectronic devices : Exhibits tunable absorption/emission in UV-Vis spectra (λₐᵦₛ ~250–300 nm) due to extended conjugation .
Computational studies (DFT) suggest a HOMO-LUMO gap of ~4.5 eV, making it suitable for hole-transport materials .
Q. What experimental strategies can resolve contradictions in stability data for this compound under varying environmental conditions?
- Accelerated aging tests : Expose samples to UV light (λ = 254 nm), humidity (85% RH), and elevated temperatures (40–60°C) for 1–4 weeks.
- Analytical validation : Compare GC-MS and HPLC data to detect degradation products (e.g., oxidation to ketones or cleavage of the ethynyl group) .
- Statistical analysis : Use ANOVA to assess significance of discrepancies between batch syntheses .
Q. How can researchers optimize the use of this compound in cross-coupling reactions for complex architectures?
- Co-catalyst systems : Add Ag₂O or Cs₂CO₃ to enhance Pd catalyst activity in Suzuki-Miyaura couplings.
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of aryl boronic acid partners.
- Substituent tolerance : Methyl groups at the 1,4-positions sterically hinder undesired side reactions, enabling regioselective functionalization .
Q. What are the implications of conflicting CAS registry numbers (74331-70-7 vs. 2039-89-6) for this compound?
Discrepancies may arise from:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
